molecular formula C11H9NO3 B1335158 3-Formyl-5-methyl-1H-indole-2-carboxylic acid CAS No. 842971-74-8

3-Formyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1335158
CAS No.: 842971-74-8
M. Wt: 203.19 g/mol
InChI Key: BMVNZBKQRRYJSV-UHFFFAOYSA-N
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Description

3-Formyl-5-methyl-1H-indole-2-carboxylic acid (CAS 842971-74-8) is a high-purity indole derivative supplied as a solid powder. This compound serves as a versatile and promising chemical scaffold in medicinal chemistry, particularly in antiviral research. Recent studies have identified the indole-2-carboxylic acid core as a novel and potent inhibitor of HIV-1 integrase strand transfer, a critical process in the viral replication cycle . The molecule's structure allows its indole nitrogen and C2 carboxyl group to chelate the two Mg²⁺ ions within the active site of the integrase enzyme, effectively inhibiting its function . Structural optimizations, such as introducing specific substituents at the C3 formyl and C6 positions of the indole core, have been shown to significantly enhance this inhibitory effect and improve interactions with the viral DNA, underscoring its value as a lead structure for developing new antiretroviral therapies . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the available Material Safety Data Sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

3-formyl-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNZBKQRRYJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390179
Record name 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40390179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842971-74-8
Record name 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-5-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with 5-methylindole derivatives or 5-substituted indole-2-carboxylic acids. The key steps involve:

  • Esterification of the indole-2-carboxylic acid to form methyl or ethyl esters.
  • Introduction of the formyl group at the 3-position via electrophilic substitution.
  • Hydrolysis of the ester to regenerate the carboxylic acid functionality.

Esterification of 5-Methylindole-2-carboxylic Acid

Esterification is commonly performed by treating 5-methylindole-2-carboxylic acid with an alcohol (methanol or ethanol) in the presence of concentrated sulfuric acid as a catalyst at elevated temperatures (around 80 °C) for 2 hours. This step yields the corresponding methyl or ethyl ester, which is more amenable to further functionalization.

Step Reagents/Conditions Yield (%) Notes
Esterification 5-methylindole-2-carboxylic acid, MeOH, conc. H2SO4, 80 °C, 2 h 65-85% Efficient conversion to methyl ester

Formylation at the 3-Position (Vilsmeier–Haack Reaction)

The formyl group is introduced at the 3-position using the Vilsmeier–Haack reaction, which involves treatment of the esterified intermediate with a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction proceeds at room temperature to 50 °C over 4 hours, providing the 3-formyl derivative in high yield (up to 95%).

Step Reagents/Conditions Yield (%) Notes
Formylation POCl3, DMF, rt to 50 °C, 4 h ~95% High regioselectivity for 3-position

Hydrolysis of the Ester to Carboxylic Acid

The methyl or ethyl ester is hydrolyzed under basic conditions (NaOH in methanol/water mixture) at 80 °C for 2 hours to yield the free carboxylic acid, 3-formyl-5-methyl-1H-indole-2-carboxylic acid.

Step Reagents/Conditions Yield (%) Notes
Hydrolysis NaOH, MeOH/H2O, 80 °C, 2 h ~43-60% Converts ester to carboxylic acid

Alternative Synthetic Routes

  • Direct synthesis from substituted anilines: A patented method describes the reaction of p-substituted aniline derivatives with ethyl α-methyl acetoacetate to form 5-substituted indole-2-carboxylates, which can be hydrolyzed and further functionalized to the target compound. This method uses acid mixtures (sulfuric acid and acetic acid) or hydrobromic acid for direct conversion without isolating intermediates, followed by catalytic decarboxylation or oxidation steps using copper catalysts in inert organic solvents at 100–200 °C.

  • Buchwald–Hartwig amination and bromination: For structural modifications, 5-nitroindole-2-carboxylic acid derivatives are esterified and then formylated at the 3-position. Bromination at the 3-position using N-bromo-succinimide (NBS) followed by reduction and amide coupling reactions have been reported for related indole derivatives, demonstrating the versatility of the synthetic approach.

Reaction Step Key Reagents/Conditions Yield (%) Reference
Esterification MeOH, conc. H2SO4, 80 °C, 2 h 65-85
Formylation (Vilsmeier–Haack) POCl3, DMF, rt-50 °C, 4 h ~95
Hydrolysis NaOH, MeOH/H2O, 80 °C, 2 h 43-60
Direct synthesis from anilines p-substituted aniline, ethyl α-methyl acetoacetate, H2SO4/AcOH or HBr, Cu catalyst, 100-200 °C Variable
  • The Vilsmeier–Haack reaction is highly efficient for introducing the formyl group at the 3-position due to the electron-withdrawing effect of the carboxyl group at C2, which directs electrophilic substitution regioselectively.

  • Hydrolysis yields can vary depending on reaction conditions and purity of intermediates but generally fall in the 40-60% range.

  • The patented method offers a streamlined approach to 5-substituted indole derivatives, potentially applicable to 3-formyl-5-methyl derivatives, by avoiding isolation of intermediates and using catalytic decarboxylation.

Method Starting Material Key Steps Advantages Limitations
Classical esterification + Vilsmeier–Haack + hydrolysis 5-methylindole-2-carboxylic acid Esterification → Formylation → Hydrolysis High regioselectivity, well-established Moderate overall yield, multi-step
Direct synthesis from anilines (patented) p-substituted aniline derivatives Condensation with ethyl α-methyl acetoacetate → Acid treatment → Catalytic decarboxylation Avoids intermediate isolation, scalable Requires harsh conditions, catalyst use
Bromination and amide coupling (for derivatives) 5-nitroindole-2-carboxylic acid esters Esterification → Formylation → Bromination → Reduction → Coupling Versatile for derivative synthesis More complex, multiple steps

The preparation of this compound is effectively achieved through a combination of esterification, Vilsmeier–Haack formylation, and ester hydrolysis. Alternative methods involving direct synthesis from substituted anilines and catalytic processes provide scalable and efficient routes. The choice of method depends on the desired scale, purity, and downstream applications. The Vilsmeier–Haack reaction remains the cornerstone for selective formylation at the 3-position of the indole ring in this compound.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

3-Formyl-5-methyl-1H-indole-2-carboxylic acid has been studied for its potential anti-inflammatory and anticancer properties. Research indicates that indole derivatives can modulate biological pathways involved in cell proliferation and apoptosis, which are critical in cancer treatment.

Anticancer Properties

Studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, preliminary data indicate interactions with specific enzymes or receptors involved in cancer progression, which could lead to the development of new anticancer agents.

Anti-inflammatory Effects

Research highlights the potential of this compound to interact with biological macromolecules such as proteins and nucleic acids, which is essential for understanding its mechanism of action in inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study on Anticancer Activity

A study demonstrated that derivatives containing the indole structure exhibited potent antiproliferative effects against melanoma cell lines, with IC50 values indicating strong inhibition of cell viability .

Inhibition of HIV Integrase

Another notable application is in antiviral research, where derivatives similar to this compound have shown effectiveness against HIV integrase, suggesting potential for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and synthesis methodologies:

Compound Name Substituents (Position) Molecular Formula Key Properties/Synthesis References
3-Formyl-5-methyl-1H-indole-2-carboxylic acid 3-CHO, 5-CH₃, 2-COOH C₁₁H₉NO₃ Target compound; inferred synthesis via ester hydrolysis or formylation N/A
3-Formyl-5-methoxy-1H-indole-2-carboxylic acid 3-CHO, 5-OCH₃, 2-COOH C₁₁H₉NO₄ Synthesized via Vilsmeier-Haack reaction using phosphorus oxychloride/DMF
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH₃, 2-COOH C₁₀H₈ClNO₂ Pharmaceutical intermediate; CAS 16381-48-9
5-Chloro-1H-indole-3-carboxylic acid 5-Cl, 3-COOH C₉H₆ClNO₂ Crystal structure resolved; plant auxin/drug intermediate
3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid 3-CH₂COOH, 5-Cl, 2-COOH C₁₁H₈ClNO₄ Research use; synthesized via alkylation/acid hydrolysis

Biological Activity

3-Formyl-5-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their significant roles in medicinal chemistry, particularly due to their interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes. This compound has been shown to interact with various biological macromolecules, influencing cellular processes such as signaling pathways and gene expression. Notably, it can act as both an enzyme inhibitor and activator depending on the context of its application.

Biochemical Pathways

The compound participates in several biochemical pathways, contributing to its antiviral, anticancer, anti-inflammatory, and antimicrobial properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation highlights its potential as an anticancer agent .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntiviralExhibits inhibitory effects against HIV integrase, impacting viral replication.
AnticancerShows potential in reducing cancer cell viability through enzyme inhibition.
Anti-inflammatoryDemonstrates properties that may reduce inflammation in various models.
AntimicrobialEffective against a range of microbial pathogens, showcasing broad-spectrum activity.

Case Studies and Research Findings

  • Antiviral Activity : A study demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase strand transfer with IC50 values ranging from 0.13 to 6.85 μM. Structural modifications significantly enhanced their inhibitory effects, indicating the importance of the indole core in antiviral activity .
  • Anticancer Properties : Research on various indole derivatives has shown promising results in cancer treatment. For instance, compounds related to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, including pancreatic and breast cancer cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, suggesting a mechanism that may involve the modulation of inflammatory pathways or cytokine production.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its formulation and dosage. Key factors influencing its bioavailability include:

  • Absorption : The compound's solubility and stability affect its absorption in biological systems.
  • Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that may retain or alter biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-formyl-5-methyl-1H-indole-2-carboxylic acid?

  • Methodological Answer : The formyl group can be introduced via condensation reactions using acetic acid and sodium acetate. For example, refluxing 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid (with sodium acetate as a catalyst) yields the target compound. Reaction progress is monitored by TLC (30% ethyl acetate in hexane), followed by precipitation via acidification (pH 2) and recrystallization from acetic acid .

Q. How should researchers characterize this compound using spectroscopic and computational methods?

  • Methodological Answer : Key techniques include:

  • NMR/IR : Confirm the formyl group (C=O stretch at ~1700 cm⁻¹ in IR; aldehyde proton at ~9-10 ppm in ¹H NMR).
  • Mass Spectrometry : Verify molecular weight (e.g., using exact mass calculations; reports a molecular weight of 237.184 g/mol for a related compound).
  • Computational Analysis : Calculate LogP (partition coefficient) and polar surface area (PSA) using software like ChemDraw. For instance, lists LogP = 1.63 and PSA = 90.39 Ų for a structurally similar indole derivative .

Q. What physicochemical properties are critical for purification and storage?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, as indole carboxylic acids often exhibit limited water solubility.
  • Stability : Store at -20°C under inert conditions to prevent formyl group oxidation. notes that stability data for related compounds are sparse, necessitating empirical stability assays (e.g., accelerated degradation studies under varying pH/temperature) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve formylation yield?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or DMAP) to enhance reaction efficiency.
  • Temperature Control : Adjust reflux duration (e.g., 2.5–3 hours vs. shorter intervals) to balance yield and side-product formation .
  • Solvent Optimization : Replace acetic acid with mixed solvents (e.g., acetic acid/THF) to improve solubility of intermediates .

Q. How to resolve contradictions in reported reactivity of the formyl group across studies?

  • Methodological Answer :

  • Comparative Reactivity Assays : Perform parallel reactions under standardized conditions (e.g., fixed temperature, solvent, and catalyst) using the same batch of starting material.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-formaldehyde) to track formyl group incorporation and identify competing pathways .

Q. What strategies mitigate instability during long-term storage or biological assays?

  • Methodological Answer :

  • Lyophilization : Convert the compound to a stable lyophilized powder to reduce hydrolytic degradation.
  • Protective Additives : Include antioxidants (e.g., BHT) in storage buffers. emphasizes the need for environmental controls (e.g., avoiding drainage contamination) to prevent unintended reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported LogP values for indole-carboxylic acid derivatives?

  • Methodological Answer :

  • Experimental Validation : Measure LogP experimentally via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., reports LogP = 1.63, but batch-to-batch variability may exist).
  • Structural Confounders : Check for impurities (e.g., residual acetic acid from synthesis) that may skew measurements .

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